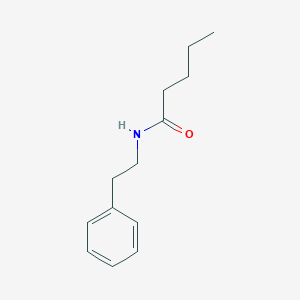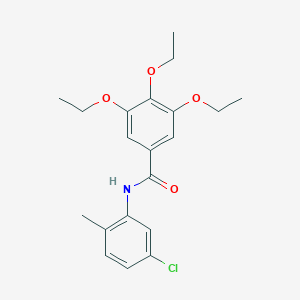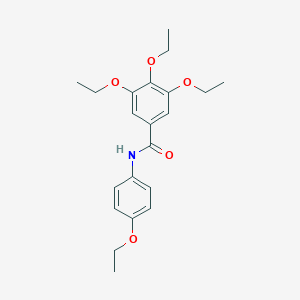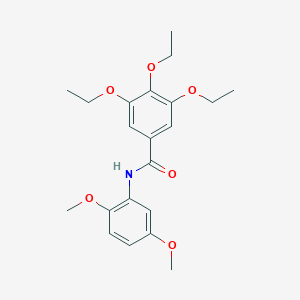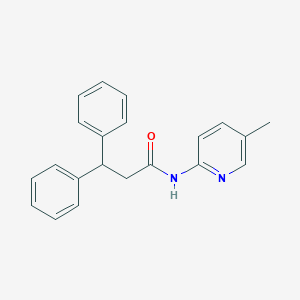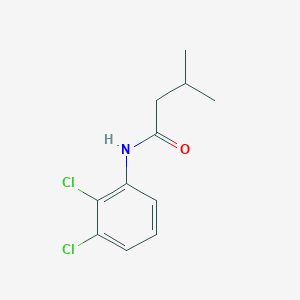
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide is an organic compound with the molecular formula C14H22N2O This compound features a hexanamide backbone with an ethyl group at the second position and a pyridylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(pyridin-3-ylmethyl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylhexanoic acid and 3-pyridylmethanol.
Formation of Amide Bond: The carboxylic acid group of 2-ethylhexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 3-pyridylmethanol to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(pyridin-3-ylmethyl)hexanamide involves its interaction with specific molecular targets. The pyridylmethyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-N-(2-methoxyphenyl)hexanamide: Similar structure but with a methoxyphenyl group instead of a pyridylmethyl group.
2-ethyl-N-(3-pyridinyl)hexanamide: Similar structure but lacks the methyl group on the pyridine ring.
Uniqueness
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide is unique due to the presence of both the ethyl group on the hexanamide backbone and the pyridylmethyl group
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-8-13(4-2)14(17)16-11-12-7-6-9-15-10-12/h6-7,9-10,13H,3-5,8,11H2,1-2H3,(H,16,17) |
Clave InChI |
PEWOGBZGIWGIBQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NCC1=CN=CC=C1 |
SMILES canónico |
CCCCC(CC)C(=O)NCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




